molecular formula C9H15ClO B13957291 2,2-Dimethylcyclohexane-1-carbonyl chloride CAS No. 97234-96-3

2,2-Dimethylcyclohexane-1-carbonyl chloride

Cat. No.: B13957291
CAS No.: 97234-96-3
M. Wt: 174.67 g/mol
InChI Key: ABPUAEOHNRIICQ-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C9H15ClO. It is a derivative of cyclohexane, where two methyl groups are attached to the second carbon, and a carbonyl chloride group is attached to the first carbon. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylcyclohexane-1-carbonyl chloride can be synthesized through the reaction of 2,2-dimethylcyclohexanone with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the ketone reacts with thionyl chloride to form the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar methods but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclohexane-1-carbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used in the synthesis of the compound.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

    Amines, Alcohols, Water: Used in nucleophilic acyl substitution reactions.

Major Products Formed

    Amides: Formed when reacted with amines.

    Esters: Formed when reacted with alcohols.

    Carboxylic Acids: Formed when reacted with water.

Scientific Research Applications

2,2-Dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethylcyclohexane-1-carbonyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. The chloride group acts as a leaving group, facilitating the substitution reaction .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone without the methyl groups.

    Cyclohexane-1-carbonyl chloride: Lacks the methyl groups at the second carbon.

    2,2-Dimethylcyclohexanone: The ketone precursor to 2,2-dimethylcyclohexane-1-carbonyl chloride.

Uniqueness

This compound is unique due to the presence of both the carbonyl chloride group and the two methyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

97234-96-3

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

2,2-dimethylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C9H15ClO/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3

InChI Key

ABPUAEOHNRIICQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1C(=O)Cl)C

Origin of Product

United States

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